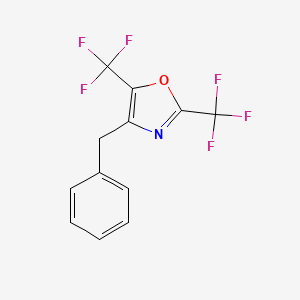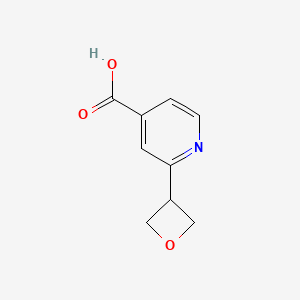
2-(Oxetan-3-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yl)isonicotinic acid: is a compound that features an oxetane ring attached to an isonicotinic acid moiety The oxetane ring is a four-membered cyclic ether, known for its strained structure and unique reactivity Isonicotinic acid, on the other hand, is a derivative of nicotinic acid (vitamin B3) and is commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. This reaction can be carried out under UV light in the presence of a suitable photosensitizer.
Once the oxetane ring is formed, it can be functionalized and coupled with isonicotinic acid using various coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the use of a palladium catalyst and a boron reagent to form a carbon-carbon bond between the oxetane and isonicotinic acid moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the Paternò–Büchi reaction and automated systems for the coupling reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The isonicotinic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetan-3-one derivatives.
Reduction: Alcohol derivatives of isonicotinic acid.
Substitution: Various substituted oxetane derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)isonicotinic acid is likely to involve interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to form covalent bonds with biological molecules. The isonicotinic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with similar reactivity.
Thietan-3-ol: A sulfur-containing analogue of oxetan-3-ol.
Isonicotinic acid: The parent compound of 2-(Oxetan-3-yl)isonicotinic acid.
Uniqueness
This compound is unique due to the combination of the oxetane ring and isonicotinic acid moiety. This combination imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(oxetan-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-10-8(3-6)7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI Key |
XDUCMNDYGKMGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
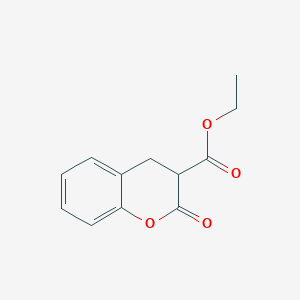

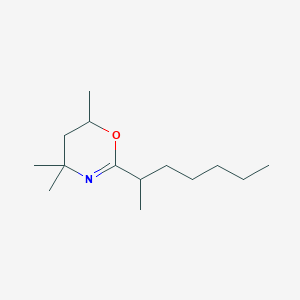
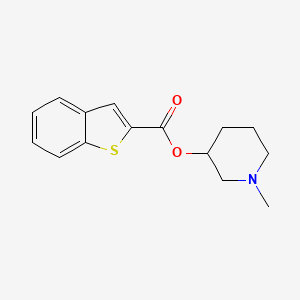


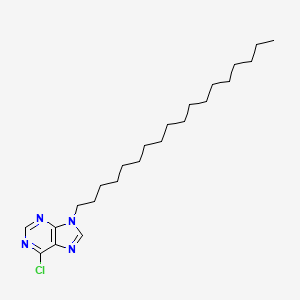
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


